molecular formula C21H19N3O9S B4636509 4-(Morpholinosulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

4-(Morpholinosulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

Cat. No.: B4636509
M. Wt: 489.5 g/mol
InChI Key: BAUITHOZTQDEOF-UHFFFAOYSA-N
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Description

4-(Morpholinosulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate is a complex organic compound that features a morpholine ring, a sulfonyl group, and a nitro-substituted isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinosulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate typically involves multiple steps:

    Formation of the Isoindoline Moiety: The isoindoline structure can be synthesized through the reaction of phthalic anhydride with an amine, followed by nitration to introduce the nitro group.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached through a nucleophilic substitution reaction, where the morpholine reacts with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Reduction of Nitro Group: The major product would be the corresponding amine derivative.

    Substitution of Sulfonyl Group: The major product would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(Morpholinosulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. The presence of the nitro group and the morpholinosulfonyl moiety suggests that it could interact with biological targets, potentially serving as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of 4-(Morpholinosulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholinosulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-benzoic acid octyl ester
  • 4-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-benzoic acid 2-(4-bromo-phenyl)-2-oxo-ethyl ester

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both a morpholinosulfonyl group and a nitro-substituted isoindoline moiety makes it distinct from other similar compounds.

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)methyl 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O9S/c25-18(12-23-20(26)16-2-1-3-17(24(28)29)19(16)21(23)27)33-13-14-4-6-15(7-5-14)34(30,31)22-8-10-32-11-9-22/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUITHOZTQDEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)COC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Morpholinosulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 2
4-(Morpholinosulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 3
4-(Morpholinosulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 4
Reactant of Route 4
4-(Morpholinosulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 5
Reactant of Route 5
4-(Morpholinosulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 6
Reactant of Route 6
4-(Morpholinosulfonyl)benzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

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